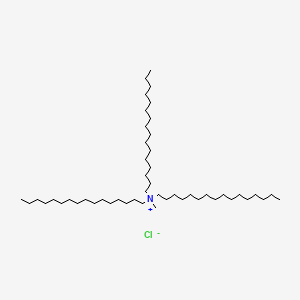

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

CAS No.: 71060-72-5

Cat. No.: VC13429334

Molecular Formula: C49H102ClN

Molecular Weight: 740.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71060-72-5 |

|---|---|

| Molecular Formula | C49H102ClN |

| Molecular Weight | 740.8 g/mol |

| IUPAC Name | trihexadecyl(methyl)azanium;chloride |

| Standard InChI | InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | FAGMGMRSURYROS-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] |

| Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a positively charged ammonium center substituted with one methyl group and three hexadecyl chains. The chloride ion balances the charge, forming an ionic pair. This structure is critical for its surfactant behavior, enabling micelle formation in aqueous solutions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 740.79 g/mol | |

| LogP (Partition Coefficient) | 14.88 | |

| Hazard Codes | Xi (Irritant) |

Physicochemical Characteristics

-

Solubility: Insoluble in water but soluble in organic solvents like methanol and ethanol .

-

Thermal Stability: Exhibits resistance to heat, light, and pH extremes, making it suitable for high-temperature applications .

-

Surface Activity: Reduces surface tension effectively, forming stable micelles critical for emulsification and antimicrobial action .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves alkylation of tertiary amines. A common method includes reacting hexadecylamine with methyl chloride or methylating agents in the presence of catalysts. For example:

-

Alkylation Step:

This reaction is conducted under controlled temperature (60–90°C) and pressure (0.3–0.5 MPa) .

-

Purification: The crude product is washed with solvents like anhydrous ether and dried under vacuum .

Scalability and Challenges

Industrial production faces challenges in controlling reaction exothermicity and ensuring high purity. Advances in continuous-flow reactors have improved yield (up to 94%) and reduced byproducts .

Applications

Cosmetics and Personal Care

-

Hair Conditioners: Acts as a cationic surfactant, neutralizing static charge and improving manageability .

-

Antistatic Agents: Used in skincare products to reduce surface resistivity .

Industrial Uses

-

Textile Softeners: Forms a hydrophobic layer on fabrics, enhancing softness .

-

Petroleum Industry: Serves as a corrosion inhibitor in cooling water systems .

Biomedical Research

-

Antimicrobial Activity: Disrupts microbial cell membranes via electrostatic interactions, showing efficacy against Gram-positive bacteria .

-

Drug Delivery Systems: Incorporated into nanocarriers for targeted drug release due to its lipid compatibility .

Table 2: Key Applications and Mechanisms

| Application | Mechanism | Reference |

|---|---|---|

| Hair Conditioning | Charge neutralization | |

| Corrosion Inhibition | Adsorption on metal surfaces | |

| Antimicrobial Action | Membrane disruption |

Environmental Impact

Biodegradability

As a persistent organic pollutant, its long alkyl chains resist microbial degradation. Accumulation in aquatic systems poses risks to aquatic life .

Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume